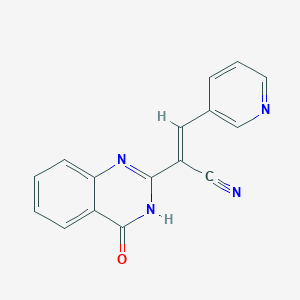![molecular formula C25H21ClN2O4 B15036603 (4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione](/img/structure/B15036603.png)
(4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a pyrazolidine-3,5-dione core, which is often associated with anti-inflammatory and analgesic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione typically involves multiple steps:
Formation of the Pyrazolidine-3,5-dione Core: This can be achieved through the reaction of hydrazine with a suitable diketone under acidic conditions.
Introduction of the 4-Methylphenyl Group: This step involves the alkylation of the pyrazolidine-3,5-dione core with 4-methylbenzyl chloride in the presence of a base such as potassium carbonate.
Formation of the Methoxyphenylmethylidene Moiety: This involves the condensation of 4-[(4-chlorophenyl)methoxy]-3-methoxybenzaldehyde with the intermediate product from the previous step under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the pyrazolidine-3,5-dione core can yield the corresponding pyrazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrazolidine derivatives.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology and Medicine
In medicinal chemistry, (4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione has potential as an anti-inflammatory and analgesic agent due to its pyrazolidine-3,5-dione core. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione involves its interaction with specific molecular targets. The pyrazolidine-3,5-dione core is known to inhibit cyclooxygenase enzymes, which play a key role in the inflammatory process. By inhibiting these enzymes, the compound can reduce the production of pro-inflammatory mediators such as prostaglandins.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) terephthalate: Used as a plasticizer with similar structural complexity.
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Uniqueness
What sets (4Z)-4-({4-[(4-Chlorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1-(4-methylphenyl)pyrazolidine-3,5-dione apart is its combination of a pyrazolidine-3,5-dione core with multiple aromatic substituents, providing a unique set of chemical and biological properties.
Properties
Molecular Formula |
C25H21ClN2O4 |
|---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1-(4-methylphenyl)pyrazolidine-3,5-dione |
InChI |
InChI=1S/C25H21ClN2O4/c1-16-3-10-20(11-4-16)28-25(30)21(24(29)27-28)13-18-7-12-22(23(14-18)31-2)32-15-17-5-8-19(26)9-6-17/h3-14H,15H2,1-2H3,(H,27,29)/b21-13- |
InChI Key |
CWVWTVDMWSJLBY-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)/C(=O)N2 |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)Cl)OC)C(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(4-Ethoxyphenyl)4-chlorobenzenesulfonamido]-N-(4-methoxyphenyl)acetamide](/img/structure/B15036527.png)
![N-(3-cyano-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropanamide](/img/structure/B15036535.png)
![(5Z)-1-(4-methoxyphenyl)-5-[(5-methylfuran-2-yl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B15036538.png)

![3,4,5-triethoxy-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B15036543.png)
![11-(3-chloro-5-ethoxy-4-hydroxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15036557.png)
![3,4-dimethyl-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B15036565.png)
![1-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-phenylbutan-1-one](/img/structure/B15036572.png)
![3-(3,4-dimethoxyphenyl)-11-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15036583.png)
![(4-Chlorophenyl)(2-phenyl-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL)methanone](/img/structure/B15036597.png)

![3-{4-[(Z)-(benzylimino)methyl]-1-phenyl-1H-pyrazol-3-yl}-2H-chromen-2-one](/img/structure/B15036617.png)

![N-[2-(2-methylphenoxy)ethyl]-2-nitro-5-(piperazin-1-yl)aniline](/img/structure/B15036630.png)
